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Compound of Interest

Compound Name: BPO-27 racemate

Cat. No.: B560641 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BPO-27 is a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance

Regulator (CFTR), an ion channel crucial for fluid and electrolyte transport across epithelial

tissues. The racemic mixture contains the highly active (R)-BPO-27 enantiomer and the

inactive (S)-BPO-27 enantiomer.[1][2][3][4][5] Hyperactivation of CFTR is implicated in

secretory diarrheas and autosomal dominant polycystic kidney disease (ADPKD), making its

inhibition a promising therapeutic strategy.[6][7] (R)-BPO-27 has demonstrated low nanomolar

to picomolar potency in various experimental systems, highlighting its potential for drug

development.[2][3]

Initially, the mechanism of action for (R)-BPO-27 was thought to involve competition with ATP at

the nucleotide-binding domains (NBDs) of CFTR.[1][5] However, more recent structural studies

have revealed that (R)-BPO-27 acts as a direct pore blocker, physically occluding the chloride

ion conduction pathway.[6][7] This updated understanding is critical for interpreting

experimental data and designing new therapeutic strategies.

These application notes provide detailed protocols for utilizing BPO-27 racemate in short-

circuit current (Isc) measurements using Ussing chambers, a key technique for studying ion

transport across epithelial monolayers.
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Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC₅₀) and other key

quantitative parameters of (R)-BPO-27 on CFTR function.

Table 1: Inhibitory Potency (IC₅₀) of (R)-BPO-27 on CFTR Chloride Current

Experimental
System

Cell Type
Measurement
Technique

IC₅₀ Value Reference

Cell-based Assay FRT cells
YFP-based

assay
~5 nM [2]

Cell-based Assay Not specified Not specified ~4 nM [2]

Inside-out Patch

Clamp

HEK-293T cells

expressing

human WT

CFTR

Electrophysiolog

y
~600 pM [2]

Human

Enterocyte

Cultures

Primary human

enteroids

Short-circuit

current
~5 nM [2]

Mouse Intestinal

Loops
In vivo

Fluid

accumulation
~0.1 mg/kg [2][8][9]

Table 2: Effect of (R)-BPO-27 on CFTR Channel Gating Properties (Single Channel Analysis)
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Parameter Condition Value Reference

Channel Open

Probability (NPₒ)
Control 0.29 ± 0.02 [1]

5 nM (R)-BPO-27 0.08 ± 0.01 [1]

Mean Channel Open

Time
5 nM (R)-BPO-27 Modestly reduced [1]

Mean Channel Closed

Time
5 nM (R)-BPO-27 Strongly increased [1]

Unitary Conductance 5 nM (R)-BPO-27 No effect [1]

Table 3: Effect of (R)-BPO-27 on ATP-dependent CFTR Activation

Parameter Condition Value Reference

EC₅₀ for ATP

activation
Control 0.27 ± 0.05 mM [1]

0.5 nM (R)-BPO-27 1.77 ± 0.13 mM [1]

Experimental Protocols
Protocol 1: Short-Circuit Current (Isc) Measurement in
Polarized Epithelial Cells
This protocol describes the use of an Ussing chamber to measure the effect of BPO-27 on

CFTR-mediated chloride secretion across a polarized epithelial cell monolayer (e.g., FRT, HBE,

or human enteroid monolayers).

Materials:

Polarized epithelial cells cultured on permeable supports (e.g., Snapwell™ or Transwell®)

Ussing Chamber System
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Voltage-clamp amplifier

Ag/AgCl electrodes with 3M KCl agar bridges

Ringer's Solution (Krebs-Henseleit buffer or similar)

CFTR activators (e.g., Forskolin, IBMX, Genistein)

BPO-27 racemate or (R)-BPO-27

Amiloride (to inhibit epithelial sodium channels, ENaC)

ATP (to activate Ca²⁺-activated Cl⁻ channels, CaCC)

CFTRinh-172 (as a positive control for CFTR inhibition)

Procedure:

Prepare fresh Ringer's solution and warm to 37°C. Continuously gas with 95% O₂ / 5% CO₂.

Mount the permeable support with the cultured epithelial monolayer in the Ussing chamber,

separating the apical and basolateral compartments.

Fill both chambers with an equal volume of pre-warmed and gassed Ringer's solution.

Establish a stable baseline recording of the transepithelial voltage and resistance.

Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current

(Isc).

Once a stable baseline Isc is achieved, add amiloride (e.g., 10 µM) to the apical chamber to

block ENaC-mediated sodium absorption.

After the amiloride-induced Isc drop stabilizes, stimulate CFTR-mediated chloride secretion

by adding a CFTR activator cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to the

basolateral side. An increase in Isc indicates CFTR activation.
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Once the stimulated Isc reaches a stable plateau, add BPO-27 to the apical or basolateral

chamber at the desired concentration. A decrease in Isc indicates inhibition of CFTR.

(Optional) To assess specificity, after BPO-27 inhibition, add a high concentration of a known

CFTR inhibitor like CFTRinh-172 (e.g., 10 µM) to confirm that the remaining current is not

CFTR-mediated.

(Optional) To test for effects on other channels, at the end of the experiment, add ATP (e.g.,

100 µM) to the apical side to activate CaCCs and observe any changes in Isc.

Protocol 2: Inside-Out Patch Clamp Electrophysiology
This protocol is for single-channel recordings to investigate the direct effects of BPO-27 on the

CFTR channel.

Materials:

HEK-293T or CHO-K1 cells expressing human wild-type CFTR

Patch-clamp rig with amplifier (e.g., Axon 200B)

Borosilicate glass pipettes

Pipette solution (in mM): 148 N-methyl-D-glucamine (NMDG), 148 HCl, 10 HEPES, 1 MgCl₂,

5 EGTA, pH 7.2.

Bath solution (in mM): 146 NMDG, 146 HCl, 2 MgCl₂, 10 HEPES, pH 7.4.

ATP (magnesium salt)

Protein Kinase A (PKA) catalytic subunit

(R)-BPO-27

Procedure:

Plate cells on glass coverslips suitable for patch-clamp recording.
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Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the

bath solution.

Pull patch pipettes and fill with the pipette solution.

Form a high-resistance (>1 GΩ) seal with the cell membrane (cell-attached configuration).

Excise the patch of membrane to achieve the inside-out configuration, exposing the

cytoplasmic face of the channel to the bath solution.

Hold the membrane potential at a constant voltage (e.g., -60 mV).

To activate CFTR, add ATP (e.g., 1 mM) and PKA (e.g., 10 U/mL) to the bath solution.

Record baseline CFTR channel activity.

Perfuse the bath with a solution containing the desired concentration of (R)-BPO-27 and

record the changes in channel activity (open probability, open time, closed time).

Analyze the single-channel data to determine the mechanism of inhibition.

Visualizations
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Caption: Ussing Chamber Experimental Workflow for BPO-27 Analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b560641?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Epithelial Cell

CFTR Channel

ATP Binding Site

contains

Ion Pore

contains

Channel Gating
(Opening)

Triggers

Pore Blockage
(Inhibition)

Leads to

Cl- Conduction

Allows

ATP

Binds

(R)-BPO-27

Directly occludes

Cl- Ion

Passes through

Opens

Prevents

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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